molecular formula C14H10Cl2F2N2O3 B171777 N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide CAS No. 162401-29-8

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B171777
CAS No.: 162401-29-8
M. Wt: 363.1 g/mol
InChI Key: SPLANDZBYAJGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide (molecular formula: C₁₄H₁₀Cl₂F₂N₂O₃; molecular weight: 363.14 g/mol) is a benzamide derivative featuring a pyridine ring substituted with chlorine atoms at positions 3 and 5, a difluoromethoxy group at position 4, and a methoxy group at position 3 of the benzamide core . This compound shares structural similarities with roflumilast, a clinically approved phosphodiesterase 4 (PDE4) inhibitor, but differs in the substituent at the benzamide’s 3-position (methoxy in the target compound vs. cyclopropylmethoxy in roflumilast) .

Properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F2N2O3/c1-22-11-4-7(2-3-10(11)23-14(17)18)13(21)20-12-8(15)5-19-6-9(12)16/h2-6,14H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLANDZBYAJGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Difluoromethoxy)-3-Methoxybenzoic Acid

Amide Bond Formation: Coupling Strategies

The final step involves coupling the substituted benzoic acid with 3,5-dichloro-4-aminopyridine. Two primary methods are employed:

Acid Chloride Method

Steps :

  • Benzoyl chloride synthesis :

    • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • Conditions: Reflux in anhydrous toluene or dichloromethane (DCM).

  • Amine coupling :

    • Base: Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).

    • Solvent: DMF or tetrahydrofuran (THF).

Example protocol :
4-(Difluoromethoxy)-3-methoxybenzoic acid (5.0 g, 20.3 mmol) was dissolved in toluene (50 mL) with SOCl₂ (4.8 g, 40.6 mmol) and DMF (0.1 mL). The mixture was refluxed for 2 hours, then concentrated to dryness. The residue (benzoyl chloride) was dissolved in DMF (10 mL) and added dropwise to a solution of 3,5-dichloro-4-aminopyridine (3.8 g, 22.3 mmol) and t-BuOK (2.5 g, 22.3 mmol) in DMF (30 mL) at 0°C. After stirring at 25°C for 3 hours, the mixture was quenched with water (100 mL), acidified to pH 2 with HCl, and filtered to yield the crude product. Purification via recrystallization (ethanol/water) gave the title compound (6.1 g, 78% yield).

Characterization :

  • Melting Point : 158–161°C.

  • IR (KBr) : 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend).

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.55 (s, 2H, pyridine-H), 7.95 (d, J = 2.0 Hz, 1H), 7.80 (dd, J = 8.5, 2.0 Hz, 1H), 7.10 (d, J = 8.5 Hz, 1H), 6.60 (t, J = 74 Hz, 1H, OCF₂H), 3.95 (s, 3H, OCH₃).

Carbodiimide-Mediated Coupling

Reagents :

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

  • Additives: Hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP).

Example protocol :
4-(Difluoromethoxy)-3-methoxybenzoic acid (5.0 g, 20.3 mmol), EDC (4.7 g, 24.4 mmol), HOBt (3.3 g, 24.4 mmol), and 3,5-dichloro-4-aminopyridine (3.8 g, 22.3 mmol) were stirred in DCM (100 mL) at 25°C for 12 hours. The organic layer was washed with NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. Column chromatography (SiO₂, hexane/ethyl acetate) yielded the product (5.8 g, 74% yield).

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Method Carbodiimide Method
Yield 78%74%
Reaction Time 5 hours12 hours
Purification Complexity Moderate (recrystallization)High (column chromatography)
Scale-Up Feasibility ExcellentModerate
Cost LowHigh

Impurity Profiling and Control

Common impurities detected during synthesis include:

  • Unreacted starting materials : 3,5-Dichloro-4-aminopyridine (retention time: 4.2 min via HPLC).

  • Hydrolysis by-products : 4-(Difluoromethoxy)-3-methoxybenzoic acid (retention time: 6.8 min).

  • Diacylated impurity : N,N-Bis(3,5-dichloropyridin-4-yl) derivative (retention time: 10.5 min).

Mitigation strategies :

  • Strict temperature control during coupling (-5 to 5°C).

  • Use of excess amine (1.1–1.2 eq) to minimize diacylation.

Industrial-Scale Optimization

Key considerations :

  • Solvent selection : Replace DMF with 2-MeTHF for greener processing.

  • Catalytic improvements : Use flow chemistry for acid chloride generation to enhance safety.

  • Yield enhancement : Continuous extraction systems to recover unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sulphamic acid and sodium chlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphodiesterase type 4 (PDE4). By binding to and inhibiting PDE4, it increases intracellular levels of cyclic-3’,5’-adenosine monophosphate (cAMP), which in turn modulates various signaling pathways. This inhibition prevents the phosphorylation of spleen tyrosine kinase (SYK) and disrupts the PI3K/AKT/mTOR signaling pathway, leading to anti-inflammatory and potential antineoplastic effects .

Comparison with Similar Compounds

Roflumilast (3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide)

Structural Differences :

  • 3-Position substituent : Cyclopropylmethoxy (roflumilast) vs. methoxy (target compound).
  • Molecular weight : 403.22 g/mol (roflumilast) vs. 363.14 g/mol (target compound) .

Pharmacological Activity :

  • Roflumilast exhibits potent PDE4 inhibition (IC₅₀ = 0.8 nM in human neutrophils) and broad anti-inflammatory effects across leukocytes (IC₅₀ range: 2–21 nM) .
  • The cyclopropylmethoxy group enhances lipophilicity and binding affinity to PDE4’s catalytic site, contributing to roflumilast’s superior potency compared to methoxy-substituted analogs .
  • The target compound, lacking the cyclopropyl group, is expected to show reduced potency due to decreased hydrophobic interactions and steric bulk .

Physicochemical Properties :

  • Roflumilast has low water solubility (0.52–0.56 mg/L) and is micronized for formulation .
  • The methoxy analog may exhibit slightly improved aqueous solubility but reduced metabolic stability due to easier oxidative demethylation .

Piclamilast (RP 73401)

Structural Features :

  • A benzamide derivative with a pyridinyl group but distinct substituents (e.g., 5-cyclopentyloxy group).

Activity :

  • Piclamilast’s PDE4 inhibition (IC₅₀ = 2–13 nM) is comparable to roflumilast but has a shorter half-life .
  • Unlike the target compound, piclamilast’s cyclopentyloxy group optimizes selectivity for PDE4B over PDE4D subtypes .

Cilomilast (Ariflo, SB 207499)

Structural Features :

  • Contains a dichlorophenyl ring and a methoxy group but lacks the pyridinyl moiety.

Activity :

Rolipram

Structural Features :

  • A non-benzamide PDE4 inhibitor with a pyrrolidone core.

Activity :

  • Moderate potency (IC₅₀ = 10–600 nM) but causes nausea due to PDE4D subtype binding, a limitation addressed in roflumilast’s design .

Comparative Data Table

Compound Molecular Weight (g/mol) PDE4 IC₅₀ (nM) Key Substituents Selectivity/Notes
Target Compound 363.14 Not reported 3-methoxy, 4-difluoromethoxy Likely lower potency than roflumilast
Roflumilast 403.22 0.8 3-cyclopropylmethoxy, 4-difluoromethoxy High selectivity; clinical use for COPD
Piclamilast (RP 73401) 358.21 2–13 5-cyclopentyloxy Short half-life
Cilomilast (Ariflo) 377.24 40–3000 Dichlorophenyl, methoxy Limited efficacy
Rolipram 275.30 10–600 Pyrrolidone core PDE4D-mediated side effects

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The cyclopropylmethoxy group in roflumilast is critical for maximizing PDE4 inhibition and metabolic stability. Methoxy analogs, like the target compound, are less potent due to reduced hydrophobic interactions .
  • Degradation Products : The target compound’s demethylated derivative (e.g., 3-hydroxy analog) has been identified as a roflumilast impurity with diminished activity, highlighting the importance of the 3-position substituent .
  • Clinical Relevance : Roflumilast’s design avoids the limitations of earlier PDE4 inhibitors (e.g., rolipram’s side effects), underscoring the therapeutic advantage of optimized substituents .

Biological Activity

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide, commonly referred to as a selective phosphodiesterase type 4 (PDE4) inhibitor, has garnered attention in medicinal chemistry due to its potential therapeutic applications in treating inflammatory diseases and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a dichloropyridine moiety and difluoromethoxy groups, which contribute to its selectivity and potency as a PDE4 inhibitor. The IUPAC name for this compound is:

Property Details
IUPAC Name This compound
Molecular Formula C14H10Cl2F2N2O3
CAS Number 162401-29-8

PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in various cellular processes. By inhibiting PDE4, this compound increases cAMP levels, leading to anti-inflammatory effects and modulation of immune responses. This mechanism has significant implications for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Preclinical Studies

Numerous studies have evaluated the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound effectively reduces pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) .
  • Efficacy in Animal Models : In vivo experiments using murine models of asthma showed that treatment with this compound significantly decreased airway hyperresponsiveness and eosinophilic inflammation compared to controls .
  • Safety Profile : Preclinical safety assessments indicated that the compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Comparative Analysis with Similar Compounds

This compound can be compared to other PDE4 inhibitors like Roflumilast and Apremilast:

Compound Mechanism of Action Therapeutic Use Efficacy
This compoundPDE4 InhibitionInflammatory diseasesHigh
RoflumilastPDE4 InhibitionCOPD, AsthmaModerate to High
ApremilastPDE4 InhibitionPsoriatic ArthritisModerate

The unique combination of dichloropyridinyl and difluoromethoxy groups in this compound enhances its selectivity and efficacy compared to these established compounds .

Case Studies

  • Chronic Inflammatory Conditions : A case study involving patients with COPD treated with this compound demonstrated significant improvements in lung function and quality of life metrics over a 12-week period .
  • Cancer Research : Investigations into the compound's potential anti-cancer properties revealed its ability to inhibit proliferation in various cancer cell lines through modulation of cAMP signaling pathways .

Q & A

Basic Research Questions

How is the structure of roflumilast confirmed in synthetic workflows?

Methodological Answer:
Structural confirmation typically involves a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-Cl stretches) .
  • ¹H-NMR : Confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–8.7 ppm, cyclopropylmethoxy protons as a multiplet at δ 3.5–4.0 ppm) .
  • Elemental Analysis : Validates empirical formula (C₁₇H₁₄Cl₂F₂N₂O₃) with ≤0.4% deviation .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (403.21 g/mol) .

Key Data Contradictions : Variations in solvent-dependent NMR shifts (e.g., DMSO vs. CDCl₃) require careful interpretation .

What are the standard protocols for synthesizing roflumilast?

Methodological Answer:
A common route involves coupling 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloropyridin-4-amine using coupling reagents like DCC/HOBt in anhydrous dichloromethane .

  • Step 1 : Activation of the carboxylic acid with DCC (1.2 equiv) and HOBt (1.1 equiv) at 0–5°C for 1 hour.
  • Step 2 : Addition of 3,5-dichloropyridin-4-amine (1.0 equiv) and reaction at room temperature for 12–18 hours.
  • Purification : Column chromatography (silica gel, hexane:EtOAc 3:1) yields >85% purity .

Critical Considerations : Hazard analysis for reagents (e.g., dichloromethane toxicity) and intermediates (e.g., mutagenicity of anomeric amides) is mandatory .

What solvent systems are optimal for roflumilast in pharmacological assays?

Methodological Answer:
Roflumilast is sparingly soluble in aqueous buffers but dissolves in organic solvents:

  • DMSO : ≥20.2 mg/mL (suitable for in vitro stock solutions) .
  • Ethanol : ≥9.94 mg/mL with sonication (used for cell-based assays requiring low solvent toxicity) .
  • Acetone : Freely soluble (useful for crystallization studies) .

Data Discrepancies : Reported solubility in ethanol varies between 9.94 mg/mL (ultrasonic-assisted) and lower values without sonication, necessitating protocol standardization .

Advanced Research Questions

How can researchers resolve discrepancies in PDE4 inhibition assay results under varying pH conditions?

Methodological Answer:
PDE4 activity is pH-sensitive. To mitigate variability:

  • Buffer Optimization : Use 25 mM Tris-HCl (pH 7.5) with 10 mM MgCl₂ for consistent enzymatic activity .
  • Control Experiments : Include rolipram (a PDE4 inhibitor control) to validate assay sensitivity.
  • Data Normalization : Express IC₅₀ values relative to vehicle controls (e.g., DMSO ≤0.1% v/v) .

Contradiction Analysis : Fluorescence-based assays (λex 340 nm, λem 380 nm) may show artifactual quenching at pH <5 due to protonation of fluorophores; use radiometric assays for acidic conditions .

What strategies are recommended for identifying and quantifying impurities in roflumilast batches?

Methodological Answer:
Common impurities include dechlorinated or hydroxylated derivatives (e.g., Related Compound B: N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide) .

  • HPLC Method :
    • Column : C18 (250 × 4.6 mm, 5 µm).
    • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).
    • Detection : UV at 254 nm.
    • LOD/LOQ : 0.269 mg/L and 0.898 mg/L, respectively .
  • LC-MS/MS : Confirms impurity structures via fragmentation patterns (e.g., m/z 385.1 for Related Compound C) .

Advanced Tip : For trace-level impurities, use orthogonal techniques like NMR or ion chromatography to resolve co-eluting peaks .

How should researchers address thermal instability during roflumilast storage?

Methodological Answer:
DSC studies show decomposition above 150°C, requiring strict storage protocols:

  • Short-Term : -20°C in airtight containers under nitrogen .
  • Long-Term : Lyophilized powder at -80°C with desiccants (≤5% moisture content) .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to track impurity formation .

Contradiction Note : While roflumilast is stable in DMSO at -20°C, repeated freeze-thaw cycles degrade the compound; aliquot stocks to avoid this .

What experimental designs are critical for assessing roflumilast’s mutagenicity in preclinical studies?

Methodological Answer:

  • Ames II Test : Use TA98 and TA100 strains with/without metabolic activation (S9 mix). Roflumilast shows mutagenicity comparable to benzyl chloride (negative control: ≤2-fold revertant colonies) .
  • In Vivo Comet Assay : Assess DNA damage in rodent liver cells after 28-day oral administration (dose range: 1–10 mg/kg) .

Risk Mitigation : Use closed-system handling (gloveboxes) and PPE (nitrile gloves, respirators) during mutagenicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.